molecular formula C8H11ClF3NO B2536893 2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone CAS No. 65388-63-8

2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone

Cat. No. B2536893
CAS RN: 65388-63-8
M. Wt: 229.63
InChI Key: NWQXWYSHSAXLIU-UHFFFAOYSA-N
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Description

2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone is a synthetic compound . It is also known as CF3COCH2Cl.

Scientific Research Applications

Chemical Reactions and Compounds Synthesis

  • The reaction of similar chloro-propanones with amines, including piperidine, involves the Favorskii rearrangement, yielding N,N-disubstituted amides of propanoic acid (Makarova, Moiseev, & Zemtsova, 2002).
  • Piperidine-catalyzed Knoevenagel condensation of disubstituted benzaldehydes and methyl cyanoacetate forms novel copolymers with styrene (Kharas et al., 2000).

Structural Analysis and Properties

  • The structure of a compound featuring a piperidine ring and an aromatic ring on a substituted 2-propanol has been analyzed, showing a chair conformation and trigonal coordination of the nitrogen atom (Maharramov et al., 2011).
  • Studies on the photochemically initiated addition of 2-propanol to trifluoroethylene have been conducted, leading to various adducts and oligomers (Fikar, Trška, Pech, & Liška, 1996).

Solubility and Molecular Interaction

  • Research on the solubility of related chloro-trifluoromethyl compounds in ethanol and 1-propanol mixtures highlights the absence of preferential solvation by both organic solvents (Jouyban, Martínez, & Acree, 2017).
  • A study on the crystalline hydrogen-bond cluster of hexafluoroisopropanol (HFIP) and piperidine elucidates strong interactions between these molecules, both in solid and solution states (Berrien et al., 2007).

Copolymerization and Polymer Chemistry

  • Novel copolymers of trisubstituted ethylenes, including piperidine-catalyzed ethylenes, with styrene have been prepared, showing properties like high glass transition temperatures (Bates et al., 2019).

Biotechnological and Pharmaceutical Applications

  • The asymmetric synthesis of related chloro-phenyl-propanol using Saccharomyces cerevisiae reductase demonstrates high enantioselectivity, applicable in antidepressant drug synthesis (Choi et al., 2010).

properties

IUPAC Name

2-chloro-3,3,3-trifluoro-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO/c9-6(8(10,11)12)7(14)13-4-2-1-3-5-13/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQXWYSHSAXLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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